An In-depth Technical Guide to 1-Benzylpiperidin-3-amine: Chemical Properties, Synthesis, and Biological Potential
An In-depth Technical Guide to 1-Benzylpiperidin-3-amine: Chemical Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzylpiperidin-3-amine is a chiral synthetic intermediate of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a piperidine ring, a benzyl group, and a primary amine, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of 1-benzylpiperidin-3-amine, as well as a discussion of its potential biological activities and applications.
Chemical Properties and Structure
1-Benzylpiperidin-3-amine is a substituted piperidine derivative. The presence of a chiral center at the 3-position of the piperidine ring means it can exist as two enantiomers, (R)- and (S)-1-benzylpiperidin-3-amine. The racemic mixture and the individual enantiomers are used in various synthetic applications.
Structural Information
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IUPAC Name: (3R)-1-benzylpiperidin-3-amine[1]
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SMILES String: C1C--INVALID-LINK--N[1]
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Chemical Structure:
Caption: 2D structure of (3R)-1-Benzylpiperidin-3-amine.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-benzylpiperidin-3-amine and its common salt form.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈N₂ | [1][2] |
| Molecular Weight | 190.28 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder or yellow liquid | [2] |
| Melting Point | 63-65 °C (for (R)-enantiomer) | [2] |
| Boiling Point | 92-94 °C at 0.08 Torr (for dihydrochloride salt) | [3] |
| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [2] |
Experimental Protocols
Synthesis of 1-Benzylpiperidin-3-amine
A common route for the synthesis of 1-benzylpiperidin-3-amine involves the reductive amination of 1-benzyl-3-piperidone. The following is a representative experimental protocol.
Step 1: Synthesis of 1-Benzyl-3-piperidone hydrochloride
This precursor can be synthesized from benzylamine and 2-halogenated ethyl acetate.
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Materials: Benzylamine, 2-bromoethyl acetate, diisopropylethylamine, benzyltriethylammonium chloride, dichloromethane.
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Procedure:
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In a 1000 mL three-necked flask, dissolve 43 g (0.4 mol) of benzylamine, 250 mL of dichloromethane, and 45.6 g (0.2 mol) of benzyltriethylammonium chloride.
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With stirring at room temperature, add 154.8 g (1.2 mol) of diisopropylethylamine.
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Slowly add a solution of 217.3 g (1.2 mol) of 2-bromoethyl acetate in 150 mL of dichloromethane.
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Maintain the reaction temperature at 25-28 °C for 4 hours. Monitor the reaction progress by HPLC.
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Upon completion, cool the reaction mixture to 0-5 °C and let it stand for 1.5 hours.
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain the intermediate, N-benzylglycine ethyl ester.
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This intermediate is then cyclized to form 1-benzyl-3-piperidone, which is subsequently converted to its hydrochloride salt.
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Step 2: Reductive Amination to 1-Benzylpiperidin-3-amine
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Materials: 1-Benzyl-3-piperidone hydrochloride, ammonia or an ammonia source, reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation), methanol.
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Procedure:
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Dissolve 1-benzyl-3-piperidone hydrochloride in methanol.
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Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
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Add the reducing agent portion-wise while maintaining the temperature. For catalytic hydrogenation, a catalyst such as palladium on carbon (Pd/C) would be used under a hydrogen atmosphere.
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Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or GC-MS.
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Work-up the reaction by quenching any remaining reducing agent, removing the catalyst by filtration (if applicable), and removing the solvent under reduced pressure.
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The crude product can be purified by column chromatography or distillation.
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Synthesis Workflow Diagram
Caption: Synthetic workflow for 1-Benzylpiperidin-3-amine.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR:
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Prepare a sample by dissolving 5-10 mg of 1-benzylpiperidin-3-amine in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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The ¹H NMR spectrum is expected to show signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the piperidine ring. The ¹³C NMR will show corresponding signals for the carbon atoms.
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Mass Spectrometry (MS)
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High-Resolution Mass Spectrometry (HRMS):
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Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
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Introduce the sample into the mass spectrometer, for example, using electrospray ionization (ESI).
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Acquire the mass spectrum to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition.
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High-Performance Liquid Chromatography (HPLC)
For the analysis of the related compound 3-aminopiperidine, a derivatization step is often employed due to the lack of a strong chromophore. A similar strategy can be applied to 1-benzylpiperidin-3-amine if needed, though the benzyl group provides some UV absorbance. A patent describes a method for 3-aminopiperidine that can be adapted.
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Derivatization (if necessary): React the sample with a derivatizing agent such as benzoyl chloride to introduce a strongly UV-absorbing group.
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HPLC Conditions:
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Column: C18 reversed-phase column.
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Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The specific gradient or isocratic conditions would need to be optimized.
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Detection: UV detector set at a wavelength appropriate for the analyte or its derivative (e.g., 254 nm for a benzoyl derivative).
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Flow Rate: Typically 1.0 mL/min.
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Column Temperature: Maintained at a constant temperature, for example, 30 °C.
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Analytical Workflow Diagram
Caption: Analytical workflow for 1-Benzylpiperidin-3-amine.
Biological Activity and Potential Applications
1-Benzylpiperidin-3-amine and its derivatives are of interest in drug discovery due to their potential to interact with various biological targets, particularly within the central nervous system.
Research suggests that these compounds may have effects on neurotransmitter systems, including dopamine and serotonin receptors.[4] This makes them promising candidates for the development of treatments for neurological and psychiatric disorders such as depression and schizophrenia.[4]
One hypothesized mechanism of action for a related compound, 1-benzyl-3-phenylpiperidin-4-amine, is as a dual modulator of the Dopamine D2 and Sigma-1 receptors. Antagonism at D2 receptors is a known mechanism for antipsychotic drugs, while modulation of the Sigma-1 receptor is implicated in neuroprotection and cognitive function.
Hypothesized Signaling Pathway
The following diagram illustrates a simplified, hypothesized signaling pathway for a 1-benzylpiperidine derivative acting as a dual D2 antagonist and Sigma-1 receptor modulator.
Caption: Hypothesized dual signaling pathway modulation.
Conclusion
1-Benzylpiperidin-3-amine is a valuable building block in organic synthesis, with its utility demonstrated in the preparation of various compounds with potential therapeutic applications. The synthetic routes to this compound are well-established, and it can be characterized by standard analytical techniques. The exploration of its biological activities, particularly in the context of neurological disorders, continues to be an active area of research, highlighting its importance for the future of drug discovery.
References
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 1-Benzylpiperidin-3-amine dihydrochloride [smolecule.com]
- 3. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 4. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google Patents [patents.google.com]
